molecular formula C13H24N2O B2994177 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1879735-79-1

1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2994177
CAS RN: 1879735-79-1
M. Wt: 224.348
InChI Key: DFFXZCNZKGUBDB-UHFFFAOYSA-N
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Description

The compound “1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antihistamines, antipsychotics, antidepressants, and antiemetics .

Scientific Research Applications

Synthesis and Structural Analysis

  • Productive Syntheses of Extended Amines : Research led by Kozhushkov et al. (2010) in "Synthesis" discusses the synthesis of new amines, including ethynyl-extended 1-aminocyclopropanecarboxylic acid, which are structurally related to cyclobutylpiperazine derivatives. This study contributes to the knowledge of synthesizing complex amines which can have various applications in scientific research (Kozhushkov et al., 2010).

  • Crystal Structure of Benzimidazole Derivatives : Özbey et al. (2001) in "Analytical Sciences" reported the crystal structure of a benzimidazole derivative structurally similar to 1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one. The study's findings are significant in understanding the molecular conformation of such compounds (Özbey et al., 2001).

Biological and Pharmacological Properties

  • Antibacterial and Anti-tubercular Agents : Suresh et al. (2014) in the "European journal of medicinal chemistry" synthesized novel quinoline-3-carboxylic acid analogues, similar in structure to cyclobutylpiperazine derivatives, exhibiting significant anti-tubercular and antibacterial activity. This research highlights the potential of such compounds in therapeutic applications (Suresh et al., 2014).

  • Antidepressant Properties : Martínez-Esparza et al. (2001) in "Journal of medicinal chemistry" designed and synthesized 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives with dual pharmacological profiles for potential use as antidepressants. This research indicates the potential application of cyclobutylpiperazine derivatives in the treatment of depression (Martínez-Esparza et al., 2001).

  • Androgen Receptor Antagonists : Kinoyama et al. (2005) in "Chemical & pharmaceutical bulletin" synthesized N-arylpiperazine-1-carboxamide derivatives, showing potent androgen receptor antagonist activities. These findings are relevant for the development of new treatments for prostate cancer (Kinoyama et al., 2005).

Miscellaneous Applications

  • Anticancer Activity : Konovalenko et al. (2022) in "Biopolymers and Cell" examined the anticancer activity of isoquinolines with different heteroaromatic substituents, which can be structurally related to cyclobutylpiperazine derivatives. Their study opens up new avenues for developing anticancer drugs (Konovalenko et al., 2022).

properties

IUPAC Name

1-(4-cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-13(2,3)12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFXZCNZKGUBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclobutylpiperazin-1-yl)-2,2-dimethylpropan-1-one

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